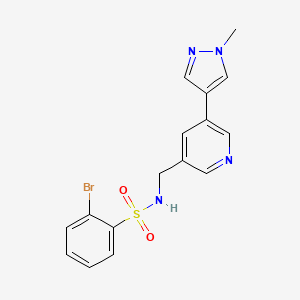

2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15BrN4O2S and its molecular weight is 407.29. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide (CAS Number: 2034225-32-4) is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H15BrN4O2S, with a molecular weight of 407.3 g/mol. The structure features a bromine atom, a pyrazole-pyridine moiety, and a benzenesulfonamide group, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅BrN₄O₂S |

| Molecular Weight | 407.3 g/mol |

| CAS Number | 2034225-32-4 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The presence of the sulfonamide group suggests potential inhibitory effects on carbonic anhydrase and other enzymes involved in metabolic processes.

- Receptor Binding: The pyrazole-pyridine moiety may facilitate binding to specific receptors, potentially affecting signaling pathways related to cancer and inflammation.

Anticancer Activity

Recent studies highlight the anticancer potential of compounds containing pyrazole structures. For instance, derivatives similar to this compound have shown significant inhibitory effects on various cancer cell lines, including:

- Lung cancer

- Colorectal cancer

- Prostate cancer

- Breast cancer

Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation, making them promising candidates for further development as anticancer agents .

Study on Perfusion Pressure

A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly decrease perfusion pressure compared to controls. This suggests potential cardiovascular effects that warrant further investigation .

Table 1: Experimental Design for Evaluation of Biological Activity

| Group | Compound | Dose |

|---|---|---|

| I | Control (Krebs-Henseleit solution only) | - |

| II | Benzenesulfonamide | 0.001 nM |

| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 nM |

| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |

| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM |

| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 nM |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-bromo-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit promising anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of cancer cells by interfering with specific metabolic pathways. The presence of the pyrazole and pyridine moieties enhances the compound's ability to bind to biological targets, potentially leading to the development of new cancer therapeutics.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Similar sulfonamide derivatives have demonstrated activity against various bacterial strains, suggesting that this compound could be effective against resistant bacterial infections. The mechanism typically involves inhibition of folate synthesis pathways, which are crucial for bacterial growth.

Agricultural Applications

Plant Disease Management

The compound's potential as a biopesticide is noteworthy. Research into related compounds has shown efficacy in controlling fungal pathogens in crops. For example, studies have explored the use of similar sulfonamides in managing diseases caused by Botrytis cinerea in cannabis crops, highlighting their role in integrated pest management strategies.

Herbicide Development

Given its structural characteristics, there is potential for developing herbicides based on this compound. The ability to selectively inhibit certain plant enzymes could lead to effective weed management solutions without harming desirable crops.

Material Science

Polymer Chemistry

In material science, sulfonamide compounds are often incorporated into polymer matrices to enhance their properties. The unique functional groups present in this compound may provide improved thermal stability and mechanical strength when used as an additive in polymer formulations.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Evaluated sulfonamide derivatives | Found significant inhibition of cancer cell proliferation through targeted metabolic pathways |

| Antimicrobial Activity Research | Tested against various bacterial strains | Demonstrated effectiveness against resistant bacteria, suggesting a mechanism involving folate synthesis inhibition |

| Agricultural Fungal Control Study | Application on cannabis crops | Showed reduced disease severity from Botrytis cinerea using similar compounds |

Propiedades

IUPAC Name |

2-bromo-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4O2S/c1-21-11-14(10-19-21)13-6-12(7-18-9-13)8-20-24(22,23)16-5-3-2-4-15(16)17/h2-7,9-11,20H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCFHBRRTPLSNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.